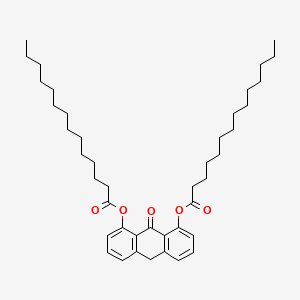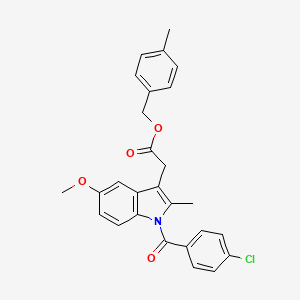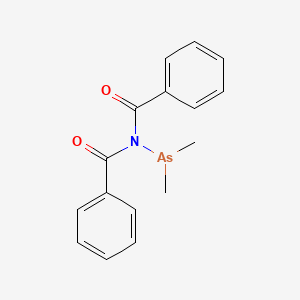
5,8-Difluoro-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Difluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated derivative of tetrahydronaphthalene. This compound is characterized by the presence of two fluorine atoms at the 5 and 8 positions on the naphthalene ring. It is a colorless liquid that is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,8-Difluoro-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common method involves the catalytic hydrogenation of 5,8-difluoronaphthalene using a nickel catalyst under high pressure and temperature conditions . Another method includes the Friedel-Crafts reaction, where 5,8-difluoronaphthalene is reacted with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient conversion of starting materials .
Análisis De Reacciones Químicas
Types of Reactions
5,8-Difluoro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form difluorinated naphthoquinones.
Reduction: It can be reduced to form fully hydrogenated derivatives.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.
Substitution: Halogenation reactions often use halogen gases or N-halosuccinimides.
Major Products
The major products formed from these reactions include difluorinated naphthoquinones, fully hydrogenated naphthalenes, and various halogenated derivatives .
Aplicaciones Científicas De Investigación
5,8-Difluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mecanismo De Acción
The mechanism by which 5,8-Difluoro-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. These interactions often involve the formation of strong hydrogen bonds and halogen bonds, which can influence the compound’s biological activity and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A non-fluorinated analog with similar structural features but different reactivity and applications.
5,6,7,8-Tetrahydro-2-naphthoic acid: Another tetrahydronaphthalene derivative with a carboxylic acid group, used in different chemical contexts.
Uniqueness
5,8-Difluoro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated analogs.
Propiedades
Número CAS |
64683-02-9 |
|---|---|
Fórmula molecular |
C10H10F2 |
Peso molecular |
168.18 g/mol |
Nombre IUPAC |
5,8-difluoro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10F2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6H,1-4H2 |
Clave InChI |
WUOKVKOLOJWKSI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C=CC(=C2C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















